molecular formula C9H16ClNO2 B2433199 2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride CAS No. 2378501-53-0

2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride

Cat. No.: B2433199
CAS No.: 2378501-53-0
M. Wt: 205.68
InChI Key: MVWRWZUENLTQHD-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO2. It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in studies involving reaction mechanisms and catalysis.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride typically involves the reaction of a spirocyclic ketone with an amine, followed by carboxylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving rigorous purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrochloride group is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, carboxylic acids, and substituted spirocyclic compounds.

Mechanism of Action

The mechanism by which 2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azaspiro[4.4]nonane-4-carboxylic acid;hydrochloride
  • 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester

Uniqueness

2-Azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. This structural uniqueness allows it to participate in distinct chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility in various scientific research applications further highlights its importance and utility.

Properties

IUPAC Name

2-azaspiro[4.4]nonane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-9(5-6-10-7)3-1-2-4-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWRWZUENLTQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCNC2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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